Synthesis and Characterization of Ledipasvir D-tartrate: A Technical Guide for Researchers
Synthesis and Characterization of Ledipasvir D-tartrate: A Technical Guide for Researchers
An in-depth guide for researchers, scientists, and drug development professionals on the synthesis, salt formation, and comprehensive characterization of Ledipasvir D-tartrate.
This technical guide provides a detailed overview of the synthesis and characterization of Ledipasvir D-tartrate, a potent antiviral agent against the hepatitis C virus (HCV). This document outlines the synthetic pathways for Ledipasvir, the specific process for the formation of its D-tartrate salt, and a comprehensive analysis of its physicochemical properties through various analytical techniques. The information is intended to serve as a valuable resource for researchers engaged in the development and analysis of this important pharmaceutical compound.
Synthesis of Ledipasvir
The synthesis of Ledipasvir is a multi-step process involving the assembly of complex heterocyclic moieties. While several synthetic routes have been reported, a common approach involves the coupling of key intermediates to construct the final molecule.[1][2] A generalized synthetic scheme is presented below. The process typically begins with the preparation of functionalized benzimidazole and fluorene intermediates, which are then coupled, followed by the introduction of the valine-derived side chains.[1][3]
Experimental Protocol for a Key Coupling Step
The following protocol is a representative example of a Suzuki coupling reaction to form a key intermediate in the synthesis of Ledipasvir, as adapted from patent literature.[1]
Materials:
-
Carbamic acid, N-[(lS)-l-[[(lR,3S,4S)-3-(6-bromo-lH-benzimidazol-2-yl)-2- azabicyclo[2.2. 1]hept-2-yl]carbonyl]-2-methylpropyl]-, methyl ester (1 equivalent)
-
Bis(neopentylglycolate)diboron (1.1 equivalents)
-
Potassium propionate (1.2 equivalents)
-
Palladium catalyst (e.g., Pd/C, 0.08 equivalents)
-
Isopropyl acetate (IPA) (12 volumes)
-
Compound of formula 4a (as described in the patent) (1 equivalent)
-
Potassium phosphate (K3PO4) solution (degassed)
-
Water
Procedure:
-
Under an inert atmosphere, charge a reaction vessel with Carbamic acid, N-[(lS)-l-[[(lR,3S,4S)-3-(6-bromo-lH-benzimidazol-2-yl)-2- azabicyclo[2.2. 1]hept-2-yl]carbonyl]-2-methylpropyl]-, methyl ester, bis(neo pentylglycolate)diborane, potassium propionate, Pd/C, and IPA acetate.
-
Heat the reaction mixture to 69-72 °C and maintain for 3 hours.
-
Cool the reaction mass to room temperature.
-
Charge the compound of formula 4a and a degassed solution of K3PO4 in water at 20-25 °C.
-
Maintain the reaction mixture for 2 hours at 65-72 °C.
-
Cool the reaction to 20-25 °C.
-
Proceed with workup and purification to isolate the coupled product.
Formation of Ledipasvir D-tartrate
The D-tartrate salt of Ledipasvir is a crystalline form that offers improved physicochemical properties, such as stability and dissolution rate, compared to the amorphous free base.[4] The salt is formed by reacting the Ledipasvir free base with D-tartaric acid in a suitable solvent system.[4]
Experimental Protocol for D-tartrate Salt Formation
The following is a generalized procedure for the preparation of Ledipasvir D-tartrate.[4][5]
Materials:
-
Ledipasvir (free base) (1 equivalent)
-
D-(-)-tartaric acid (1-1.1 equivalents)
-
Methanol
-
Water
Procedure:
-
Dissolve Ledipasvir free base in absolute methanol by heating the mixture to approximately 50-55 °C.
-
Separately, prepare a solution of D-(-)-tartaric acid in water.
-
Slowly add the D-(-)-tartaric acid solution to the heated Ledipasvir solution.
-
Heat the resulting mixture to approximately 60-65 °C. Optionally, seed with a small amount of crystalline Ledipasvir D-tartrate to promote crystallization.
-
Maintain the mixture at reflux (60-65 °C) for about four hours, during which a thick suspension should form.
-
Slowly cool the slurry to ambient temperature.
-
Collect the solid product by filtration and wash with methanol.
-
Dry the product under vacuum to yield crystalline Ledipasvir D-tartrate.
Characterization of Ledipasvir D-tartrate
A comprehensive characterization of Ledipasvir D-tartrate is essential to confirm its identity, purity, and solid-state properties. The following techniques are commonly employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a critical technique for determining the purity of Ledipasvir D-tartrate and for identifying and quantifying any process-related impurities or degradation products.[6][7][8]
Table 1: Typical HPLC Method Parameters for Ledipasvir Analysis
| Parameter | Condition |
| Column | Kromosil C18 (250 x 4.6 mm, 5 µm) or equivalent[9] |
| Mobile Phase | Acetonitrile and 0.1% orthophosphoric acid (35:65 v/v)[8] |
| Flow Rate | 1.0 mL/min[6][9] |
| Detection | UV at 259 nm[9] |
| Column Temperature | 35 °C[9] |
| Retention Time (Ledipasvir) | Approximately 3.743 min to 4.630 min[8][9] |
X-ray Powder Diffraction (XRPD)
XRPD is used to confirm the crystalline nature of Ledipasvir D-tartrate and to identify its specific polymorphic form. The crystalline D-tartrate salt exhibits a distinct diffraction pattern.[4]
Table 2: Characteristic XRPD Peaks for Ledipasvir D-tartrate
| Peak Position (°2θ ± 0.2°) |
| 4.0 |
| 10.3 |
| 19.7 |
| As determined using Cu-Kα radiation (λ = 1.54178 Å).[4] |
Thermal Analysis (DSC and TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal properties of the material, such as melting point and thermal stability.[4][10]
Table 3: Thermal Analysis Data for Ledipasvir D-tartrate
| Analysis | Observation |
| DSC | Endotherm at approximately 221 °C[4] |
| TGA | Shows thermal stability with decomposition occurring at higher temperatures.[4] |
Impurity Profiling
The identification and control of impurities are critical for ensuring the safety and efficacy of any active pharmaceutical ingredient. For Ledipasvir, potential impurities can arise from starting materials, intermediates, or degradation.[11][12] A variety of related substances and potential degradation products have been identified and can be monitored using validated HPLC methods.[6][11]
Conclusion
This technical guide provides a comprehensive overview of the synthesis and characterization of Ledipasvir D-tartrate for research purposes. The detailed protocols, tabulated data, and workflow diagrams offer a practical resource for scientists and researchers in the field of drug development. Adherence to these or similarly validated methods is crucial for obtaining high-purity Ledipasvir D-tartrate and for ensuring the reliability and reproducibility of research findings.
References
- 1. WO2016207915A1 - Process for the preparation of ledipasvir - Google Patents [patents.google.com]
- 2. medkoo.com [medkoo.com]
- 3. WO2017195147A1 - Process for the preparation of ledipasvir and intermediates thereof - Google Patents [patents.google.com]
- 4. EP2855478B1 - Ledipasvir d-tartrate - Google Patents [patents.google.com]
- 5. EP1477479A1 - Process for the preparation of the D-(-)-tartrate salt of 1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-YL)-1-propanol - Google Patents [patents.google.com]
- 6. ijper.org [ijper.org]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Validated RP-HPLC method for sofosbuvir and ledipasvir in tablets. [wisdomlib.org]
- 9. ijpsr.com [ijpsr.com]
- 10. Thermal analysis methods for pharmacopoeial materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ledipasvir D-tartrate | CAS No- 1502654-87-6 | Simson Pharma Limited [simsonpharma.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
